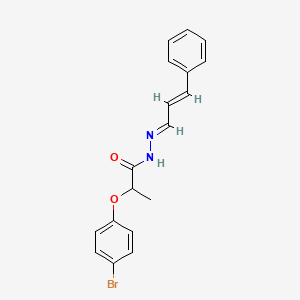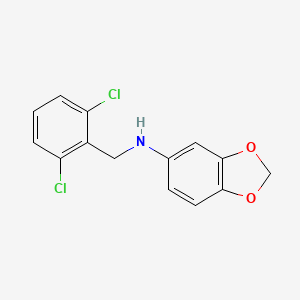
(4-tert-butylcyclohexyl)(2-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butylcyclohexyl)(2-methoxybenzyl)amine, commonly known as TBCA, is a chemical compound that has shown promising results in scientific research. TBCA has been studied for its potential applications in cancer treatment, neuroprotection, and inflammation reduction.
Mécanisme D'action
TBCA's mechanism of action is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and signaling pathways. TBCA has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell signaling and growth. TBCA has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
TBCA has been shown to have various biochemical and physiological effects. In cancer treatment, TBCA has been shown to induce cell cycle arrest and apoptosis in cancer cells. TBCA has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In neuroprotection, TBCA has been shown to protect against neuronal cell death and reduce oxidative stress. Inflammation reduction is another area where TBCA has shown promising results, with studies showing that TBCA can reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
TBCA has several advantages for lab experiments, including its high purity and stability. TBCA is also relatively easy to synthesize, which makes it readily available for research purposes. However, TBCA has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to use in certain experiments, and researchers may need to use alternative solvents or formulations to overcome this limitation.
Orientations Futures
There are several future directions for TBCA research. One area of interest is the development of TBCA-based therapies for cancer treatment and neuroprotection. Future studies may also focus on identifying the specific enzymes and signaling pathways that TBCA targets, which could provide insights into its mechanism of action. Additionally, more research is needed to determine the optimal dosing and administration of TBCA for different applications. Overall, TBCA has shown promising results in scientific research, and further studies may lead to the development of new therapies for cancer, neurodegenerative diseases, and inflammation.
Méthodes De Synthèse
TBCA can be synthesized using a multi-step reaction process. The first step involves the reaction between tert-butylcyclohexanone and sodium methoxide to form (4-tert-butylcyclohexyl)methanol. The second step involves the reaction between (4-tert-butylcyclohexyl)methanol and 2-methoxybenzyl chloride to form (4-tert-butylcyclohexyl)(2-methoxybenzyl)amine. The synthesis process has been optimized to produce high yields of TBCA with high purity.
Applications De Recherche Scientifique
TBCA has been studied for its potential applications in cancer treatment, neuroprotection, and inflammation reduction. In cancer treatment, TBCA has shown anti-tumor effects by inhibiting the growth of cancer cells. TBCA has also been studied for its neuroprotective effects, where it has shown the potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Inflammation reduction is another area where TBCA has shown promising results, with studies showing that TBCA can reduce inflammation in the brain and other tissues.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-18(2,3)15-9-11-16(12-10-15)19-13-14-7-5-6-8-17(14)20-4/h5-8,15-16,19H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPXFJRFFEEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)

![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)



![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)
![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)



